

8-Chloroquinolin-4-amine physicochemical properties

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Compound of Interest

Compound Name: 8-Chloroquinolin-4-amine

Cat. No.: B1279978

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An In-depth Technical Guide to the Physicochemical Properties of **8-Chloroquinolin-4-amine**

Audience: Researchers, scientists, and drug development professionals.

Abstract

8-Chloroquinolin-4-amine is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry. Its quinoline core is a "privileged scaffold" found in a multitude of pharmacologically active agents, most notably in antimalarial and anticancer drugs.[1][2][3] A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is essential for its effective utilization in drug design, lead optimization, and the development of novel therapeutic entities. This technical guide provides a comprehensive overview of these core aspects, complete with detailed experimental protocols and logical workflows to support researchers in their endeavors.

Core Physicochemical Properties

The intrinsic properties of **8-Chloroquinolin-4-amine** dictate its behavior in both chemical reactions and biological systems. These characteristics are crucial for predicting its reactivity, solubility, and pharmacokinetic profile. The key quantitative data are summarized below.

Property	Value	Source
Molecular Formula	$C_9H_7ClN_2$	PubChem[4]
Molecular Weight	178.62 g/mol	PubChem[4]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
LogP (Predicted)	2.3	PubChem[5]
pKa (Predicted)	Not available	N/A
Appearance	Pale yellow solid	N/A

Synthesis and Characterization

The synthesis of **8-Chloroquinolin-4-amine** and its analogs typically involves nucleophilic aromatic substitution (SNAr) reactions on a pre-existing quinoline scaffold.[6] The subsequent characterization is critical to confirm the identity and purity of the final compound.

Experimental Synthesis Protocol

A common and effective method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-chloroquinoline precursor with an appropriate amine source.[6][7]

Reaction: Nucleophilic Aromatic Substitution of 4,8-dichloroquinoline with ammonia.

Materials and Reagents:

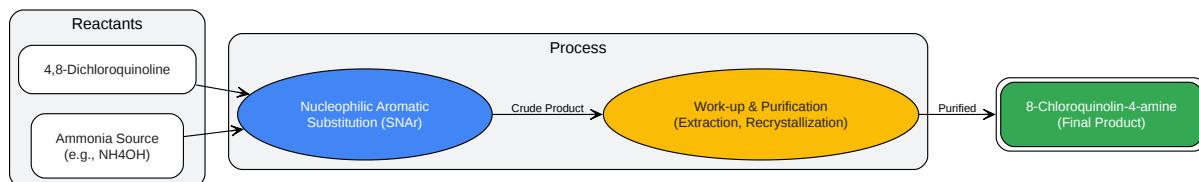
- 4,8-dichloroquinoline
- Ammonium hydroxide (concentrated) or ammonia in a sealed vessel
- Solvent (e.g., ethanol, phenol, or neat conditions)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a sealed reaction vessel suitable for high-pressure reactions, combine 4,8-dichloroquinoline with a significant excess of the aminating agent (e.g., ammonium hydroxide).
- Heat the reaction mixture to a temperature typically ranging from 130-170 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, allow the mixture to cool to room temperature.
- If a solvent like phenol was used, dilute the mixture with a suitable organic solvent such as dichloromethane.
- Neutralize the excess acid (if any) and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **8-Chloroquinolin-4-amine** by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final, pure compound.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **8-Chloroquinolin-4-amine**.

Analytical Characterization

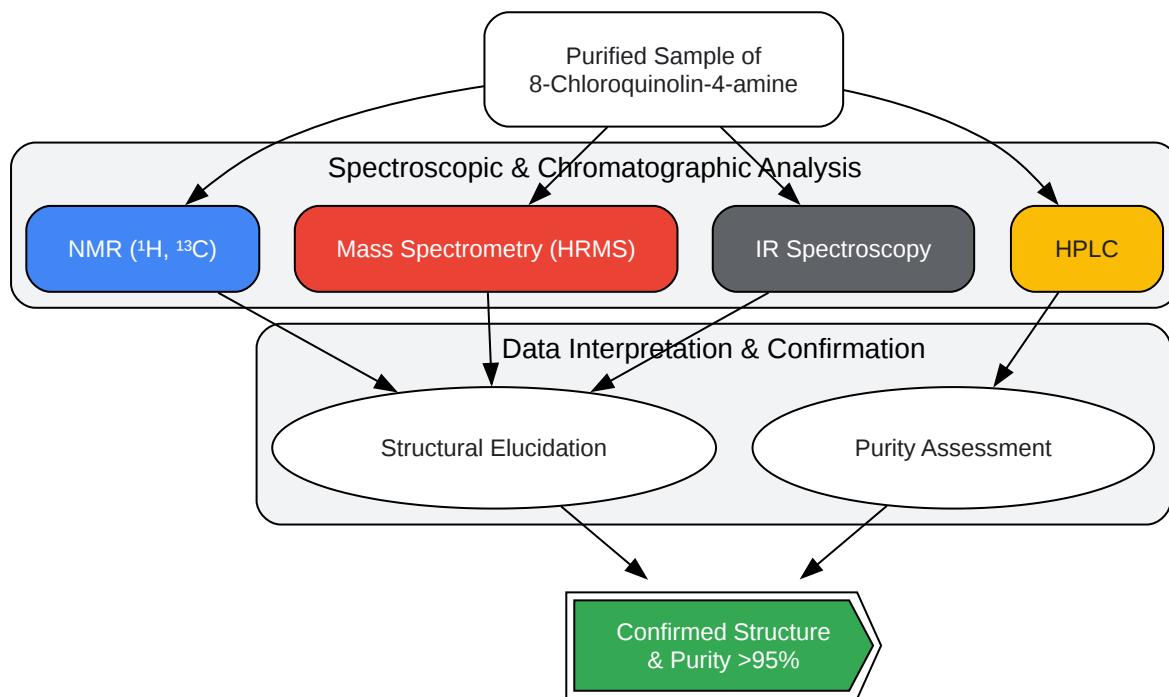
To ensure the structural integrity and purity of the synthesized **8-Chloroquinolin-4-amine**, a suite of analytical techniques is employed.

Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons, along with the carbon chemical shifts, provide a detailed map of the molecule's atomic connectivity.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition. The fragmentation pattern can also provide additional structural evidence.
- High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample. This technique is crucial for quality control in drug development.^[8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bonds of the amine and the C=N and C=C bonds within the

quinoline ring system.

Analytical Workflow Diagram



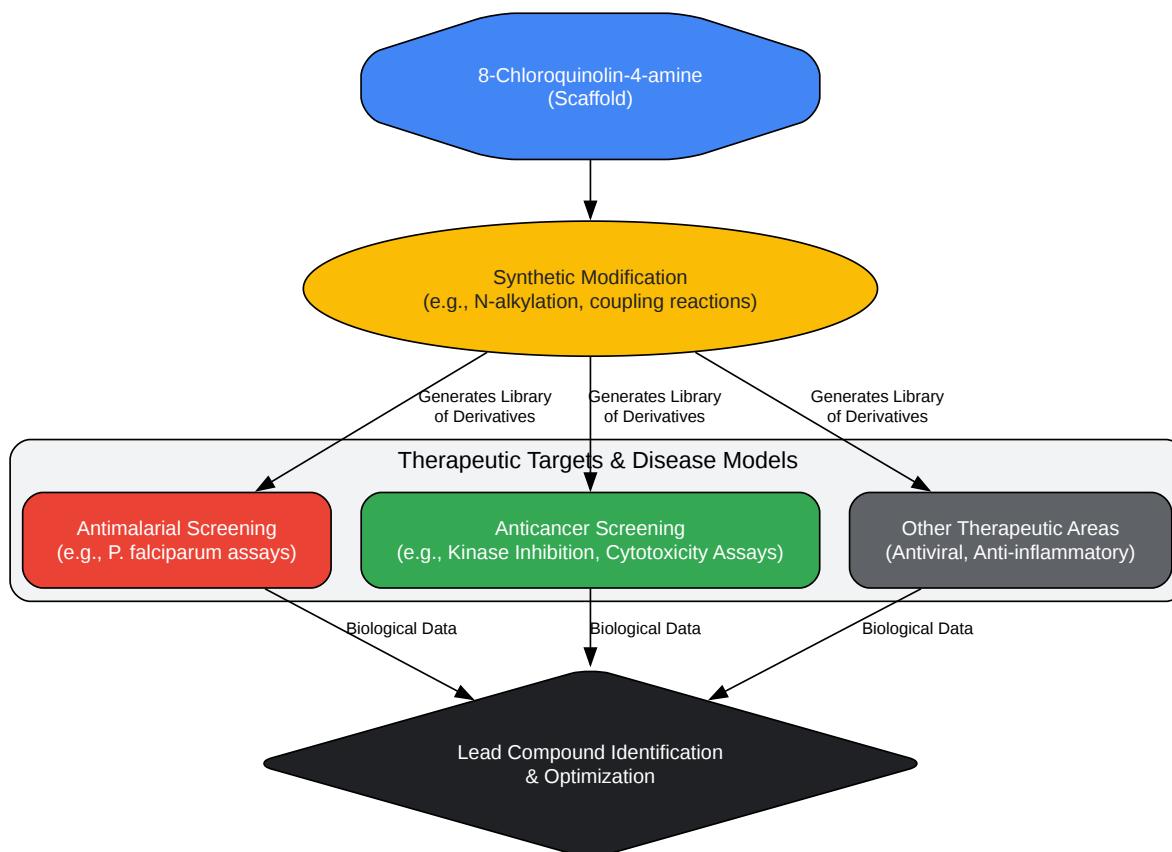
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Caption: Standard workflow for the analytical characterization of synthesized compounds.

Role in Drug Discovery and Development

8-Chloroquinolin-4-amine is rarely the final active pharmaceutical ingredient (API). Instead, it is a critical starting material or intermediate for creating more complex derivatives with tailored biological activities. The quinoline scaffold is a key feature in drugs targeting malaria (e.g., Chloroquine) and various cancers.^{[9][10]} The amine group at the 4-position and the chloro group at the 8-position provide reactive handles for synthetic modification, allowing chemists to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Derivative Synthesis for Biological Screening



Caption: Logical flow from scaffold to lead compound in drug discovery.

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